molecular formula C11H12ClN3 B2667940 3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine CAS No. 2320225-47-4

3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine

Cat. No.: B2667940
CAS No.: 2320225-47-4
M. Wt: 221.69
InChI Key: AXEAMMDRWKOKSF-UHFFFAOYSA-N
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Description

3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine is a heterocyclic compound that contains both pyridine and imidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine typically involves the reaction of 3-chloropyridine with 2-(propan-2-yl)-1H-imidazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-3-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine
  • 3-chloro-2-[2-(methyl)-1H-imidazol-1-yl]pyridine
  • 3-chloro-2-[2-(ethyl)-1H-imidazol-1-yl]pyridine

Uniqueness

3-chloro-2-[2-(propan-2-yl)-1H-imidazol-1-yl]pyridine is unique due to the presence of both pyridine and imidazole rings, which confer distinct chemical properties.

Properties

IUPAC Name

3-chloro-2-(2-propan-2-ylimidazol-1-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c1-8(2)10-14-6-7-15(10)11-9(12)4-3-5-13-11/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEAMMDRWKOKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1C2=C(C=CC=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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